2-Cyclohexen-1-one, 3-butyl-5,5-dimethyl-
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Overview
Description
3-butyl-5,5-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C12H20O. It is a cyclohexenone derivative, characterized by a butyl group at the 3-position and two methyl groups at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-5,5-dimethylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the alkylation of 5,5-dimethylcyclohex-2-en-1-one with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of 3-butyl-5,5-dimethylcyclohex-2-en-1-one may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and other advanced techniques may be employed to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-butyl-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclohexenones.
Scientific Research Applications
3-butyl-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-butyl-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 3-butyl-5,5-dimethylcyclohex-2-en-1-one
- 5,5-dimethylcyclohex-2-en-1-one
- 3-butylcyclohex-2-en-1-one
Uniqueness
3-butyl-5,5-dimethylcyclohex-2-en-1-one is unique due to the presence of both butyl and dimethyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
56745-22-3 |
---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3-butyl-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-4-5-6-10-7-11(13)9-12(2,3)8-10/h7H,4-6,8-9H2,1-3H3 |
InChI Key |
ORPKYSDROGAQAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)CC(C1)(C)C |
Origin of Product |
United States |
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